molecular formula C24H27NO4 B1474465 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid CAS No. 1697151-31-7

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid

Cat. No. B1474465
CAS RN: 1697151-31-7
M. Wt: 393.5 g/mol
InChI Key: DORGAUAQLKMEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid” is similar in structure . It has a molecular weight of 337.38 . Another related compound is “®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1’-biphenyl]-4-yl)butanoic acid” with a molecular weight of 477.56 .


Molecular Structure Analysis

The InChI code for “1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid” is 1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid” include a molecular weight of 337.38 . The related compound “®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1’-biphenyl]-4-yl)butanoic acid” is a white powder .

Scientific Research Applications

Synthesis of Protected β-Amino Acids

The compound plays a crucial role in the synthesis of protected β-amino acids through the Arndt-Eistert protocol, leading to high-yield, enantiomerically pure N-Fmoc-protected β-amino acids in a straightforward, two-step process (Ellmerer-Müller et al., 1998).

Preparation of Fmoc-β2-homoamino Acids

It is utilized in the preparation of new N-Fmoc-protected β2-homoamino acids, highlighting a key step involving diastereoselective amidomethylation. This process is vital for large-scale preparation of Fmoc-β2hXaa-OH, crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Non-destructive Cleavage of N-Acylsultams

Research demonstrates its use in the non-destructive cleavage of N-acylsultams under neutral conditions, leading to the preparation of enantiomerically pure Fmoc-protected amino acids, showcasing its versatility in synthetic organic chemistry (Oppolzer & Lienard, 1992).

Self-Assembled Structures

The compound has been reported to form self-assembled structures with various morphologies, such as flower-like and tube-like structures, under different conditions. This insight is crucial for the design of novel self-assembled architectures with potential applications in nanotechnology and materials science (Gour et al., 2021).

Enzyme-Activated Surfactants

It is also used as a precursor for enzyme-activated surfactants that can disperse carbon nanotubes in aqueous solutions on-demand, under physiological conditions. This application is significant for nanotechnology and materials science, offering a method for creating homogeneous nanotube dispersions (Cousins et al., 2009).

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-23(2)12-7-13-24(15-23,21(26)27)25-22(28)29-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20H,7,12-15H2,1-2H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORGAUAQLKMEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid
Reactant of Route 2
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1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid
Reactant of Route 3
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1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid
Reactant of Route 4
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid
Reactant of Route 5
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid
Reactant of Route 6
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid

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